REACTION_CXSMILES
|
C(Cl)(Cl)Cl.[CH3:5]O.O.[CH3:8][O:9][C:10]1[CH:17]=[CH:16][C:13]([CH:14]=O)=[CH:12][CH:11]=1.[CH2:18](O)[CH3:19].S(=O)(=O)(O)O.[C:26]([OH:29])(=[O:28])[CH3:27]>>[CH3:8][O:9][C:10]1[CH:17]=[C:16]2[C:13](=[CH:12][CH:11]=1)[CH:14]=[C:19]([CH2:27][C:26]([OH:29])=[O:28])[CH:18]=[CH:5]2 |f:0.1.2|
|
Name
|
chloroform methanol water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl.CO.O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
charred at 100° C.
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |